molecular formula C13H20N2O2 B2354601 Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate CAS No. 1531715-73-7

Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate

Cat. No.: B2354601
CAS No.: 1531715-73-7
M. Wt: 236.315
InChI Key: WAGFDSCFRHRODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate: is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate typically begins with 3-(aminomethyl)-4-methylphenol and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The reaction mixture is usually stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It is investigated for its potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

  • Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
  • Tert-butyl N-[3-(aminomethyl)phenyl]carbamate
  • Tert-butyl N-[3-(aminomethyl)-4-chlorophenyl]carbamate

Comparison: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate is unique due to the presence of the methyl group at the 4-position of the phenyl ring. This structural feature can influence its reactivity and interactions with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-5-6-11(7-10(9)8-14)15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGFDSCFRHRODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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